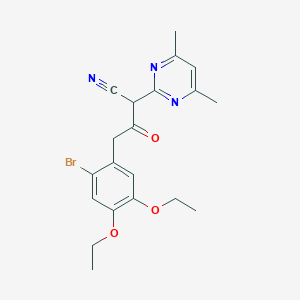![molecular formula C18H17IN4O B7682185 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide, also known as IQ-1S, is a small molecule inhibitor that has been widely used in scientific research to study the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in various biological processes, including embryonic development, tissue regeneration, and cell proliferation. Dysregulation of this pathway has been linked to several diseases, including cancer, osteoporosis, and Alzheimer's disease.
作用机制
The mechanism of action of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide involves the inhibition of the Wnt/β-catenin pathway. The Wnt signaling pathway is initiated by the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors. This binding leads to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus and interacts with TCF/LEF transcription factors to activate downstream target genes. 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide inhibits this pathway by preventing the interaction between β-catenin and TCF/LEF transcription factors, leading to the downregulation of downstream target genes.
Biochemical and Physiological Effects:
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide inhibits the proliferation of cancer cells, including colon, breast, and liver cancer cells. It has also been shown to induce differentiation of stem cells into osteoblasts and adipocytes. In vivo studies have demonstrated that 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide can promote bone formation and reduce bone loss in animal models of osteoporosis.
实验室实验的优点和局限性
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for the Wnt/β-catenin pathway and does not affect other signaling pathways. However, there are also some limitations to using 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It can also have off-target effects at high concentrations, which can lead to non-specific effects.
未来方向
There are several future directions for the use of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide in scientific research. One potential application is in the development of therapeutics for diseases associated with dysregulation of the Wnt signaling pathway, such as cancer and osteoporosis. 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide could also be used to study the role of the Wnt signaling pathway in other biological processes, such as neurogenesis and immune cell function. Further studies are needed to explore the full potential of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide as a tool for scientific research.
合成方法
The synthesis of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide involves several steps, including the coupling of 5-iodo-4-aminobenzamide with 2-bromoethylamine hydrobromide, followed by the reaction with 2-amino-4-methylquinazoline. The final product is obtained after purification by column chromatography. The purity of the synthesized 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide can be confirmed by NMR and HPLC analysis.
科学研究应用
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has been widely used in scientific research to study the Wnt signaling pathway. It has been shown to inhibit the activity of the Wnt/β-catenin pathway by preventing the interaction between β-catenin and TCF/LEF transcription factors. This inhibition leads to the downregulation of downstream target genes, including c-myc and cyclin D1. 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has been used in various biological studies, including cancer research, stem cell research, and developmental biology.
属性
IUPAC Name |
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN4O/c1-20-18(24)13-5-2-4-12(10-13)8-9-21-17-16-14(19)6-3-7-15(16)22-11-23-17/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWJNCZQWXLRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCNC2=NC=NC3=C2C(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)
![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)

![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![4-(2,2-difluoroethyl)-N-[3-[ethyl(methyl)amino]phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7682142.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)
![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]-N-prop-2-enylacetamide](/img/structure/B7682169.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682201.png)
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)